BenchChemオンラインストアへようこそ!

1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Choose 1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-95-9) for its unique N1-benzyloxy substitution, which critically differentiates it from common 3H-tautomeric analogs in kinase selectivity and COX-2 binding. Use as a tool molecule to probe hinge-region interactions or as a versatile intermediate for focused library synthesis via benzyloxy deprotection and phenyl derivatization. Available at ≥90% purity; matched-pair analog (CAS 339026-82-3) also accessible. Request a quote today.

Molecular Formula C19H15N3O
Molecular Weight 301.349
CAS No. 339009-95-9
Cat. No. B2496333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS339009-95-9
Molecular FormulaC19H15N3O
Molecular Weight301.349
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4
InChIInChI=1S/C19H15N3O/c1-3-8-15(9-4-1)14-23-22-17-12-7-13-20-18(17)21-19(22)16-10-5-2-6-11-16/h1-13H,14H2
InChIKeyMZDWLFCKPBHYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-95-9): Core Scaffold & Procurement-Relevant Identifiers


1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic small molecule (C19H15N3O, MW 301.3) belonging to the imidazo[4,5-b]pyridine family. Its structure features a fused imidazole-pyridine core with a benzyloxy substituent at the 1-position and a phenyl group at the 2-position [1]. This substitution pattern, particularly the 1-benzyloxy group, is a key structural differentiator from the more common 3H-tautomeric forms and N-unsubstituted analogs often explored as kinase or phosphodiesterase inhibitors [2]. The compound is commercially available from specialty chemical suppliers, typically at a purity of ~90%, making it accessible as a research tool or synthetic intermediate .

Why 1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazo[4,5-b]pyridine Analogs


Imidazo[4,5-b]pyridine derivatives exhibit profound differences in biological target engagement and physicochemical properties based on subtle changes to their substitution pattern and tautomeric form. For instance, the presence, position, and nature of N-substituents (e.g., benzyloxy at N1 vs. N3 or benzyl at N3) critically govern Aurora kinase isoform selectivity, COX-2 binding modes, and PDE isozyme inhibition profiles [1][2]. The 1-benzyloxy-2-phenyl substitution creates a distinct steric and electronic environment compared to common close analogs (e.g., 2-(2-benzyloxyphenyl)-3H-imidazo[4,5-b]pyridine or 1-benzyloxy-2-(4-methylphenyl) derivatives), leading to measurable differences in target affinity, selectivity, and cellular activity [3]. Generic substitution without quantitative comparative data therefore risks selecting a compound with an entirely different biological profile.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine vs. Closest Analogs


Structural Differentiation: 1-Benzyloxy Substitution vs. 3H-Tautomeric and 2-Benzyloxyphenyl Analogs

The target compound possesses a benzyloxy group at the N1 position and a phenyl group at C2, creating a distinct 1H-imidazo[4,5-b]pyridine tautomeric form. This contrasts with the more commonly studied 3H-tautomers (e.g., 2-phenyl-3H-imidazo[4,5-b]pyridine) and positional isomers such as 2-(2-benzyloxyphenyl)-3H-imidazo[4,5-b]pyridine (CHEMBL27627). The N1-benzyloxy substitution introduces significant steric bulk near the hinge-binding region of the imidazopyridine core, which is known to modulate kinase selectivity and PDE inhibition profiles [1][2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

COX-2 Inhibitory Activity: Class-Level Evidence from 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

In a study of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, compound 3f demonstrated 2-fold selectivity for COX-2 (IC50 = 9.2 µM) over COX-1 (IC50 = 21.8 µM) in vitro, with a binding mode similar to celecoxib [1]. While the target compound (1-benzyloxy-2-phenyl-1H-imidazo[4,5-b]pyridine) was not directly tested in this study, its structural features (diaryl substitution with a benzyloxy group) align with the pharmacophore requirements for COX-2 binding identified in this series. Notably, the 1-benzyloxy group may influence COX isoform selectivity differently compared to 3H-tautomeric 2,3-diaryl analogs, but direct comparative data are lacking [1].

Anti-inflammatory Research COX-2 Inhibition Drug Discovery

Anticancer Activity: Cytotoxicity Evidence from Imidazo[4,5-b]pyridine Derivatives Against MCF-7 Cells

A series of 2-phenyl-3H-imidazo[4,5-b]pyridines demonstrated potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with the most active compound (N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide) achieving an IC50 of 0.082 µM, comparable to docetaxel and imatinib [1]. The target compound shares the 2-phenyl-imidazo[4,5-b]pyridine core but features a 1-benzyloxy substituent that is absent in the tested series. This structural difference may significantly alter antiproliferative potency and kinase selectivity profiles, as demonstrated by SAR studies on Aurora kinase inhibitors within the same scaffold class [2].

Cancer Research Cytotoxicity Breast Cancer

Physicochemical Properties and Commercial Availability vs. Closest Structural Analog

The target compound (CAS 339009-95-9; MW 301.3; C19H15N3O) is commercially available at 90% purity from specialty suppliers such as Leyan (Product No. 2165694) . Its closest commercially cataloged analog, 1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (CAS 339026-82-3; MW 315.4; C20H17N3O), introduces a para-methyl group on the 2-phenyl ring, increasing molecular weight by ~14 Da and lipophilicity, which can alter membrane permeability, metabolic stability, and target binding . The absence of the methyl group in the target compound provides a less lipophilic, sterically less encumbered alternative for SAR exploration and scaffold optimization studies.

Chemical Procurement Physicochemical Profiling SAR Tool Compounds

Optimal Research and Procurement Applications for 1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine


Kinase Inhibitor SAR Probe Development

Use the target compound as a tool molecule to probe the effect of N1-benzyloxy substitution on kinase selectivity within the imidazo[4,5-b]pyridine scaffold. Its structural distinction from 3H-tautomeric analogs (e.g., Aurora kinase inhibitors in the 2-phenyl-3H-imidazo[4,5-b]pyridine series [1]) makes it valuable for understanding how N-substitution influences hinge-region binding and isoform selectivity. The commercially available 4-methylphenyl analog (CAS 339026-82-3) can serve as a matched pair for assessing electronic and steric contributions of para-substitution.

Anti-Inflammatory Lead Optimization Starting Point

Leverage the established COX-2 inhibitory activity of the 2,3-diaryl-imidazo[4,5-b]pyridine class [1] as a rationale for evaluating the target compound in COX-1/COX-2 selectivity assays. The unique 1-benzyloxy substitution may offer differentiated selectivity profiles compared to the 3H-tautomeric compound 3f (COX-2 IC50 = 9.2 µM, 2-fold selectivity). This compound can serve as a starting point for synthesizing focused libraries aimed at improving COX-2 potency and selectivity over COX-1.

Anticancer Screening in Breast and Leukemia Cell Panels

Based on the demonstrated cytotoxicity of 2-phenyl-imidazo[4,5-b]pyridine derivatives against MCF-7 breast adenocarcinoma cells (most active compound IC50 = 0.082 µM [1]), the target compound is a rational candidate for inclusion in anticancer screening cascades. Its structural divergence (1-benzyloxy substitution) from the tested series may yield distinct activity profiles across broader cancer cell line panels, including K562 leukemia cells, which showed sensitivity to related 2,3-diaryl analogs [2].

Synthetic Intermediate for Diversified Imidazopyridine Libraries

As a commercially available 1-benzyloxy-2-phenyl-imidazo[4,5-b]pyridine building block of defined purity (≥90%), the target compound can serve as a versatile intermediate for further derivatization. The benzyloxy group can be selectively deprotected to generate the N-hydroxy analog, enabling subsequent O-functionalization, while the 2-phenyl ring can undergo electrophilic aromatic substitution to introduce additional diversity elements for focused library synthesis [1].

Quote Request

Request a Quote for 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.